4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a well-characterized member of the triazole family of heterocyclic compounds. The compound exists as a hydrochloride salt of the parent amine, designated with the Chemical Abstracts Service registry number 2097918-59-5, while its parent compound 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline carries the registry number 15966-68-4. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the preferred name being 4-(5-phenyltriazol-1-yl)aniline hydrochloride.
The molecular formula of the hydrochloride salt is C₁₄H₁₃ClN₄, reflecting the addition of hydrogen chloride to the parent amine structure. This salt formation significantly alters the compound's physical and chemical properties compared to the free base form. The parent compound maintains the molecular formula C₁₄H₁₂N₄, with a molecular weight of 236.27 grams per mole, while the hydrochloride salt exhibits a molecular weight of 272.73 grams per mole.
Structural analysis reveals that the compound contains a five-membered triazole ring system featuring three nitrogen atoms in a 1,2,3-arrangement, which constitutes a fundamental heterocyclic framework known for its aromatic character and chemical stability. The triazole ring bears a phenyl substituent at the 5-position and connects to an aniline moiety through the nitrogen atom at the 1-position of the triazole ring. This arrangement creates a conjugated system that extends across the entire molecular framework, influencing both the electronic properties and potential biological activities of the compound.
The Chemical Identifier codes provide additional systematic identification methods for this compound. The International Chemical Identifier for the hydrochloride form is InChI=1S/C14H12N4.ClH/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11;/h1-10H,15H2;1H, while the corresponding InChI Key is OYAHGIITHGJADM-UHFFFAOYSA-N. These standardized identifiers facilitate database searches and ensure unambiguous compound identification across different chemical information systems.
Table 1: Molecular Properties of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline and its Hydrochloride Salt
Historical Development in Triazole Chemistry
The historical development of triazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic compound research. The foundation of triazole chemistry traces back to the pioneering work of Swedish chemist Carl Bladin, who first coined the term "triazole" in 1885 to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C₂H₃N₃. This initial nomenclature established the framework for subsequent investigations into this important class of nitrogen-containing heterocycles.
The early synthetic approaches to triazole compounds emerged in the early 20th century, with German chemists Otto Dimroth and Gustav Fester achieving a significant milestone in 1910 by synthesizing 1H-1,2,3-triazole through heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This thermal cyclization reaction demonstrated the fundamental reactivity patterns that would later be refined and expanded through more sophisticated synthetic methodologies. The work of Dimroth also contributed the discovery of the eponymous Dimroth rearrangement, which involves the exchange of positions between a substituent nitrogen atom and its nearest ring nitrogen atom in amine-substituted 1,2,3-triazoles.
The mechanistic understanding of triazole formation advanced significantly through the work of Rolf Huisgen, who in the 1960s elucidated the scope and mechanism of 1,3-dipolar cycloaddition reactions between azides and alkynes to produce 1,2,3-triazoles. Huisgen's systematic investigation of these cycloaddition processes established the theoretical foundation for understanding how azide and alkyne components combine to form the triazole ring system, though the original thermal conditions often resulted in mixtures of regioisomers and required high temperatures for completion.
The transformation of triazole chemistry from a specialized area of heterocyclic research to a mainstream synthetic methodology occurred dramatically in 2002 with the independent discovery of copper-catalyzed azide-alkyne cycloaddition by Morten Meldal at the Carlsberg Laboratory in Denmark and by Valery Fokin and Karl Barry Sharpless at the Scripps Research Institute. This copper-catalyzed variant, which produces exclusively 1,4-regioisomers of 1,2,3-triazoles from terminal alkynes and azides, revolutionized the field by providing high yields, excellent regioselectivity, and mild reaction conditions that tolerate a wide range of functional groups.
The development of click chemistry principles, with copper-catalyzed azide-alkyne cycloaddition as its premier example, fundamentally changed how chemists approach the synthesis of triazole-containing compounds. Karl Barry Sharpless specifically referred to the copper-catalyzed version as "the cream of the crop" of click chemistry reactions, emphasizing its reliability, efficiency, and broad applicability. This methodology has enabled the synthesis of complex triazole derivatives like this compound through predictable and scalable synthetic routes.
Table 2: Key Historical Milestones in Triazole Chemistry Development
Role in Modern Heterocyclic Compound Research
This compound occupies a significant position in contemporary heterocyclic compound research, serving multiple roles as a synthetic intermediate, research tool, and model compound for understanding triazole chemistry applications. The compound exemplifies the modern approach to heterocyclic design, where specific structural features are incorporated to achieve desired chemical and biological properties through rational molecular design principles.
The structural architecture of this compound demonstrates several key features that make it valuable in modern research contexts. The presence of both the triazole heterocycle and the aniline functionality creates a bifunctional molecule capable of participating in diverse chemical transformations. The triazole moiety contributes aromatic stability and hydrogen bonding capability through its nitrogen atoms, while the aniline group provides nucleophilic reactivity and potential for further functionalization through established aromatic chemistry methodologies.
Contemporary synthetic approaches to compounds like this compound typically employ copper-catalyzed azide-alkyne cycloaddition methodology, reflecting the widespread adoption of click chemistry principles in heterocyclic synthesis. Research protocols commonly utilize copper sulfate pentahydrate and sodium ascorbate as the catalytic system, with reactions proceeding at room temperature in mixed aqueous-organic solvent systems. These mild conditions allow for the incorporation of sensitive functional groups and enable the synthesis of complex triazole derivatives with high efficiency and selectivity.
The compound serves as a valuable building block in the development of more complex molecular architectures, particularly in the context of drug discovery and materials science research. The triazole ring system is recognized as a privileged scaffold in medicinal chemistry due to its ability to form multiple types of non-covalent interactions with biological targets. The specific substitution pattern in this compound provides a framework for structure-activity relationship studies, where modifications to either the phenyl or aniline components can be systematically evaluated for their effects on biological activity or material properties.
Research applications of this compound extend to the investigation of coordination chemistry, where the multiple nitrogen atoms in the triazole ring can serve as ligands for metal complexes. The coordination behavior of triazole derivatives has implications for catalysis, sensing applications, and the development of functional materials with specific electronic or magnetic properties. The hydrochloride salt form enhances the compound's handling properties and storage stability, making it more suitable for routine laboratory use compared to the free base form.
The compound also contributes to fundamental studies of heterocyclic reactivity and mechanism elucidation. The well-defined structure provides a clear platform for investigating triazole-specific reactions, including potential rearrangements, substitution reactions, and degradation pathways. Such mechanistic studies contribute to the broader understanding of heterocyclic chemistry and inform the design of new synthetic methodologies and applications.
Modern analytical techniques have enabled detailed characterization of this compound, providing researchers with comprehensive spectroscopic and computational data. Nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography studies of related compounds contribute to the structural database that guides rational design approaches in contemporary heterocyclic research. The availability of such detailed structural information facilitates computational chemistry studies, including density functional theory calculations and molecular dynamics simulations that predict properties and guide synthetic strategies.
Table 3: Modern Research Applications of Triazole Derivatives
Properties
IUPAC Name |
4-(5-phenyltriazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4.ClH/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11;/h1-10H,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAHGIITHGJADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown inhibitory activity against enzymes likecarbonic anhydrase-II and tubulin polymerization . These enzymes play crucial roles in various biological processes, including fluid balance and cell division, respectively.
Mode of Action
It’s suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme. This binding can inhibit the enzyme’s function, leading to the desired therapeutic effects.
Biochemical Pathways
Inhibition of enzymes like carbonic anhydrase-ii and tubulin would affect thecarbon dioxide transport and cell division pathways, respectively. The downstream effects would depend on the specific cellular context and could include changes in fluid balance, cell growth, and proliferation.
Pharmacokinetics
Similar compounds have been suggested to have good oral bioavailability. The specific impact of ADME properties on the bioavailability of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride would need to be determined through further pharmacokinetic studies.
Result of Action
Similar compounds have shown to induce apoptosis in cancer cells and exhibit antimicrobial activity. These effects are likely a result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
Biochemical Analysis
Biochemical Properties
4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including topoisomerase IV and the main protease of the novel SARS-CoV-2 virus . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity. For instance, the binding affinities of this compound with topoisomerase IV and the SARS-CoV-2 main protease have been reported to be in the range of -10.0 to -11.0 kcal/mol and -8.2 to -9.3 kcal/mol, respectively .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit antimicrobial activity by inhibiting the growth of gram-positive bacteria such as Staphylococcus aureus . Additionally, its impact on cellular metabolism includes the disruption of metabolic pathways essential for bacterial survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function The compound has demonstrated remarkable stability under various conditions, maintaining its activity over extended periodsLong-term studies have indicated that the compound can have sustained antimicrobial effects, making it a promising candidate for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound has been shown to affect metabolic flux and metabolite levels, particularly in bacterial cells. Its interaction with enzymes such as topoisomerase IV disrupts DNA replication and transcription, leading to bacterial cell death .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to localize and accumulate in target cells is crucial for its therapeutic efficacy. Studies have shown that the compound can effectively penetrate bacterial cell walls and accumulate in the cytoplasm, where it exerts its antimicrobial effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with various biomolecules to exert its effects. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This precise localization is essential for its activity and function, as it ensures that the compound reaches its intended targets within the cell .
Biological Activity
4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride (CAS Number: 2097918-59-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its triazole ring structure, which is known for various biological activities. The molecular formula is with a molecular weight of 272.73 g/mol. The presence of the triazole moiety is significant in medicinal chemistry due to its ability to interact with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds containing triazole rings exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties and have been studied for their effectiveness against various pathogens.
- Antitumor Activity : Some studies have shown that triazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Triazole compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Antitumor Activity
A study highlighted the anticancer potential of triazole derivatives, demonstrating that certain analogs exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (Glioblastoma) | 5.0 |
| Compound B | WM793 (Melanoma) | 6.2 |
| This compound | A431 (Carcinoma) | TBD |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that triazole derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid synthesis .
Case Studies
Several case studies have focused on the application of triazole derivatives in treating specific diseases:
- Hepatitis C Virus (HCV) : Molecular docking studies have shown that triazole-containing compounds can effectively inhibit HCV NS5B RNA-dependent RNA polymerase, suggesting a potential role in antiviral therapy .
- Cancer Treatment : In vivo studies demonstrated that certain triazole derivatives could reduce tumor size in animal models by inducing apoptosis in cancer cells .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride. It has shown effectiveness against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The triazole ring is known for its ability to disrupt microbial cell wall synthesis, which contributes to its antimicrobial effects .
Anticancer Properties:
Research indicates that compounds containing the triazole moiety exhibit anticancer activity. Specifically, derivatives of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline have been evaluated for their cytotoxic effects on various cancer cell lines. Studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Agrochemicals
Fungicides and Herbicides:
The incorporation of triazole derivatives in agrochemical formulations has been widely researched. This compound has demonstrated fungicidal activity against various plant pathogens. Its application in crop protection can help manage diseases caused by fungi, thereby improving agricultural yield and quality .
Plant Growth Regulators:
Studies have explored the use of this compound as a plant growth regulator. It can influence plant hormone levels and promote growth under specific conditions, making it valuable in agricultural practices aimed at enhancing crop productivity .
Materials Science
Polymer Chemistry:
In materials science, this compound is being investigated for its role in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The triazole group can facilitate cross-linking in polymer matrices, leading to improved material performance .
Nanotechnology:
The compound's unique properties are also being explored in nanotechnology applications. Its ability to form stable complexes with metal ions can be utilized in the synthesis of metal nanoparticles for various applications, including catalysis and drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of many conventional antibiotics used today.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride, it is compared to structurally analogous triazole-containing aniline derivatives. Key differences in substituents, synthetic routes, stability, and biological activity are highlighted below.
Key Observations
Synthetic Efficiency :
- The target compound and its analogs (e.g., 132ak, 132al) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with yields ranging from 56% to 62% .
- In contrast, fluorinated analogs (e.g., 2-fluoro-5-triazolylaniline diHCl) require specialized handling due to fluorine’s reactivity but exhibit enhanced metabolic stability in agrochemical applications .
Stability and Reactivity: Triazole-aniline derivatives with bulky substituents (e.g., tert-butyl oxazolidinones) show instability in acidic gastric fluid, as observed in compounds 1a and 1b . The phenyl-triazole-aniline scaffold in the target compound is more stable under physiological conditions, likely due to reduced steric strain and stronger π-π interactions .
Biological Activity :
- Pyrazole-substituted analogs (e.g., 4-(5-chloro-3-methylpyrazol-1-yl)aniline) demonstrate marked anticancer activity (e.g., ZINC23128313), whereas the phenyl-triazole-aniline derivatives are prioritized for kinase inhibition .
- Ethyl-linked triazole-aniline (132ak) exhibits improved blood-brain barrier penetration compared to the target compound, suggesting structural modifications influence pharmacokinetics .
Functional Group Impact: Ester-functionalized triazoles (e.g., methyl 2-[4-(2-aminoethyl)-1H-triazol-1-yl]acetate HCl) enable conjugation with peptides, expanding utility in bioconjugation chemistry . Fluorination (as in 2-fluoro-5-triazolylaniline diHCl) enhances electronegativity and binding specificity in receptor-ligand interactions .
Preparation Methods
Azide Formation from Aniline Derivatives
- The aniline precursor is converted to the corresponding azide using diazotization followed by azide substitution.
- A common method involves treating the aniline with tert-butyl nitrite (t-BuONO) and azidotrimethylsilane (TMSN3) in acetonitrile at low temperature (0 °C to room temperature) for several hours (e.g., 4 h) to generate the azide intermediate in situ.
CuAAC Reaction to Form the Triazole
- The azide intermediate reacts with phenylacetylene or substituted alkynes under copper catalysis.
- Typical conditions include:
- Addition of 4-(trimethylsilyl)ethynylphenol or phenylacetylene.
- Use of copper(II) sulfate pentahydrate (CuSO4·5H2O) as the copper source.
- Sodium ascorbate as a reducing agent to generate the active Cu(I) catalyst.
- Reaction in tetrahydrofuran (THF) or acetonitrile under argon atmosphere at room temperature.
- Reaction times are generally 12–24 hours to ensure complete conversion.
Isolation and Purification
- After reaction completion, the mixture is concentrated under vacuum.
- The crude product is extracted with ethyl acetate and washed with dilute hydrochloric acid to remove residual copper and impurities.
- The organic layer is dried over anhydrous sodium sulfate and evaporated.
- Final purification is achieved by recrystallization or flash chromatography using silica gel with eluents such as dichloromethane/ethyl acetate mixtures.
Conversion to Hydrochloride Salt
- The free base aniline-triazole compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to precipitate the hydrochloride salt.
- The salt is isolated by filtration, washed, and dried under vacuum.
Representative Synthetic Scheme
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Aniline derivative + t-BuONO + TMSN3 in ACN, 0 °C to RT, 4 h | Formation of azide intermediate | 85–90 |
| 2 | Azide + phenylacetylene + CuSO4·5H2O + sodium ascorbate in THF/ACN, RT, 24 h | CuAAC cycloaddition to form triazole | 75–85 |
| 3 | Extraction, washing, drying, and purification by chromatography | Isolation of pure triazole compound | — |
| 4 | Treatment with HCl in EtOH | Formation of hydrochloride salt | Quantitative |
Research Findings and Optimization Notes
- The CuAAC reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole without the need for further isomer separation.
- Mild reaction conditions (room temperature, ambient pressure) preserve sensitive functional groups on the aniline ring.
- Using sodium ascorbate as a reducing agent ensures in situ generation of Cu(I), enhancing reaction rates and yields.
- Recrystallization from acetonitrile or ethyl acetate affords high-purity products suitable for biological evaluation.
- The hydrochloride salt form improves compound stability and solubility, beneficial for downstream applications.
Comparative Table of Preparation Parameters from Literature
Q & A
Q. What are the recommended synthetic routes for 4-(5-phenyl-1H-1,2,3-triazol-1-yl)aniline hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:
Intermediate Preparation : React 4-azidoaniline with phenylacetylene under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) to yield the triazole-linked aniline intermediate .
Hydrochloride Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH.
Optimization Tips :
- Adjust reaction time/temperature to minimize byproducts (e.g., di-substituted triazoles).
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the aniline group.
- Monitor reaction progress via TLC or HPLC.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Key Techniques :
| Technique | Purpose | Example Parameters |
|---|---|---|
| ¹H/¹³C NMR | Confirm triazole linkage and aromatic substitution patterns | DMSO-d₆ solvent; δ ~7-8 ppm for aromatic protons . |
| HPLC-MS | Assess purity and detect impurities | C18 column; mobile phase: acetonitrile/water (0.1% TFA). |
| FT-IR | Verify functional groups (e.g., -NH₂, triazole C=N) | Peaks ~3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (triazole ring) . |
| Validation : Cross-reference with PubChem-computed InChI keys (e.g., KEVCVWPVGPWWOI-UHFFFAOYSA-N for analogous compounds) . |
Q. What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation of the aniline group.
- Stability Tests : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products.
- Handling : Use anhydrous solvents to avoid hydrolysis of the hydrochloride salt.
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s biological activity while mitigating false positives?
Methodological Answer:
- Control Groups : Include structurally similar analogs (e.g., triazole derivatives lacking the phenyl group) to isolate pharmacophore contributions.
- Dose-Response Curves : Use logarithmic dilutions (e.g., 0.1–100 µM) to assess potency and selectivity.
- Counter-Screens : Validate hits in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) for structural confirmation.
- Dynamic Effects : Account for solvent interactions and conformational flexibility in simulations.
- Alternative Techniques : Use X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, NOESY) to resolve ambiguities .
Q. What strategies are effective for scaling up synthesis without compromising yield?
Methodological Answer:
- Batch vs. Flow Chemistry : Transition from batch to continuous flow systems for improved heat/mass transfer during CuAAC.
- Catalyst Recycling : Immobilize Cu catalysts on silica or magnetic nanoparticles to reduce metal leaching.
- Workflow : Pilot small-scale optimization (DoE: Design of Experiments) before scaling.
Q. How can researchers model the compound’s pharmacokinetic properties computationally?
Methodological Answer:
- Tools : Use SwissADME or ADMETLab to predict logP, solubility, and metabolic stability.
- Molecular Dynamics : Simulate membrane permeability (e.g., POPC lipid bilayers) with GROMACS.
- Docking Studies : Target proteins (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ data .
Q. What experimental approaches address low yields in triazole-forming reactions?
Methodological Answer:
- Catalyst Screening : Test alternative Cu sources (e.g., CuI, CuBr) or ligands (e.g., TBTA) to enhance regioselectivity.
- Microwave Assistance : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min vs. 24 hrs conventional).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-substituted triazoles) and adjust stoichiometry.
Q. How can researchers validate the compound’s role in a proposed mechanism of action?
Methodological Answer:
- Mutagenesis Studies : Engineer target protein mutants (e.g., kinase active site) to test binding dependency.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd).
- Cellular Imaging : Use fluorescent probes (e.g., FITC-labeled analogs) for subcellular localization tracking.
Q. What protocols ensure ethical and safe disposal of this compound in academic labs?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
